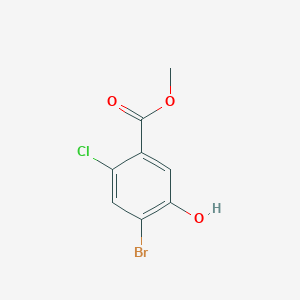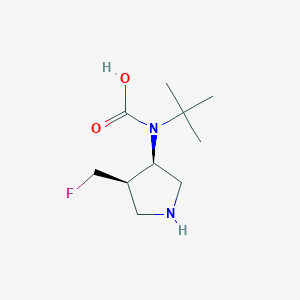
tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluoromethyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to changes in biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
Fluoromethyl pyrrolidine: Lacks the carbamate group but shares the fluoromethyl and pyrrolidine moieties.
tert-Butyl((3R,4R)-4-(methyl)pyrrolidin-3-yl)carbamic acid: Similar structure but without the fluorine atom.
Uniqueness
tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is unique due to the presence of the fluoromethyl group, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl-[(3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
BZNBHARVKIIOPC-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)N([C@H]1CNC[C@H]1CF)C(=O)O |
Canonical SMILES |
CC(C)(C)N(C1CNCC1CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



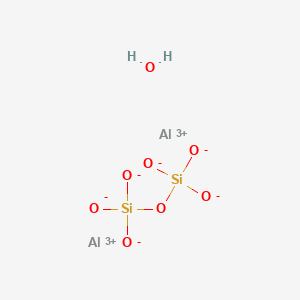

![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
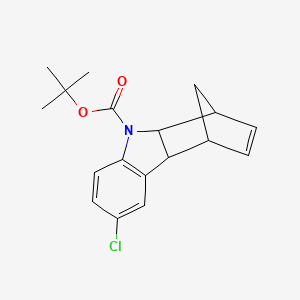
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
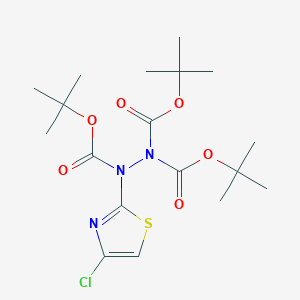
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
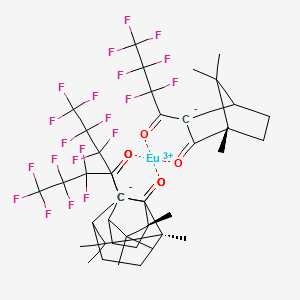


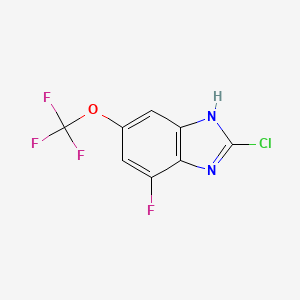
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
